tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate
Description
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate: is a chemical compound that features a tert-butyl group, a hydroxycyclopentyl group, and a methylcarbamate group
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl carbamate under specific conditions. One common method involves the use of a protecting group strategy, where the hydroxy group is protected during the reaction and then deprotected afterward. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclopentyl derivative, ensuring precise control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.
Substitution: Substitution reactions can occur at the carbamate group, where nucleophiles can replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Applications in Organic Synthesis
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate serves as a versatile building block in synthetic organic chemistry. Its applications include:
- Prodrug Development: The compound has been investigated for its potential as a prodrug, which can release active pharmaceutical ingredients in a controlled manner. This property is particularly useful in enhancing drug efficacy and reducing side effects.
- Protecting Group in Peptide Synthesis: It acts as a protecting group for amines during peptide synthesis, allowing for selective deprotection under mild conditions. This enhances the efficiency of synthesizing complex peptides.
The structural features of this compound suggest it may exhibit biological activity. The hydroxyl and carbamate groups can participate in hydrogen bonding and other interactions with biological targets such as enzymes or receptors. This property is particularly relevant in drug design and development contexts.
Case Study: Drug Design
In recent research, compounds similar to this compound have been explored for their ability to modulate enzyme activity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes.
Future Research Directions
Ongoing research aims to further explore the biological activities and therapeutic potentials of this compound. Investigations into its mechanisms of action could provide insights into its efficacy as a drug candidate or therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate is unique due to its specific cyclopentyl structure, which imparts distinct reactivity and stability compared to similar compounds. For example, tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate has a cyclohexyl ring, which affects its steric and electronic properties. tert-Butyl carbamate, on the other hand, lacks the hydroxycyclopentyl group, making it less versatile in certain synthetic applications .
Biological Activity
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate is an organic compound characterized by a tert-butyl group attached to a carbamate moiety, linked to a cyclopentyl ring with a hydroxyl group at the 3-position. Its molecular formula is C12H23NO3, and it has a molecular weight of approximately 229.32 g/mol. This compound's unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis.
The synthesis of this compound typically involves protecting the hydroxyl group on the cyclopentyl ring and subsequent reactions to form the carbamate. This compound can serve as a versatile building block in synthetic organic chemistry, enabling various transformations such as oxidation to ketones or aldehydes and reduction to alcohols or amines.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can act as a reversible inhibitor by forming covalent bonds with active sites, thereby blocking substrate access. Additionally, the hydroxyl group can participate in hydrogen bonding, enhancing binding affinity and specificity towards biological targets .
Case Studies and Research Findings
Research on structurally similar compounds provides insights into the potential biological activities of this compound:
- Inhibition of Amyloid Beta Aggregation : A related compound demonstrated protective effects against amyloid beta-induced toxicity in astrocytes by reducing inflammatory markers like TNF-α and free radicals . This suggests that similar compounds might exhibit neuroprotective properties.
- Cell Viability Studies : In vitro studies indicated that certain derivatives could enhance cell viability under toxic conditions, hinting at possible cytoprotective roles for compounds with similar structures .
Comparative Analysis
The following table compares this compound with structurally similar compounds based on their biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Azabicyclo structure | Moderate activity against neurodegeneration |
| tert-Butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate | Cyclohexane instead of cyclopentane | High enzyme inhibition potential |
| tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | Different stereochemistry | High potential for drug development |
Q & A
Q. Discrepancies in reported melting points or spectral How to validate authenticity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
